2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans
Description
The compound 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans features a tetrahydropyran (oxane) ring substituted at the 3-position with a methanol group and at the 2-position with a 4-fluoro-3-(trifluoromethyl)phenyl moiety. The trans stereochemistry indicates that the substituents on the oxane ring are positioned on opposite sides, influencing molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
[(2R,3S)-2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c14-11-4-3-8(6-10(11)13(15,16)17)12-9(7-18)2-1-5-19-12/h3-4,6,9,12,18H,1-2,5,7H2/t9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUIJYBLICISDK-CABZTGNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable oxan-3-yl methanol precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxan-3-yl ketones, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural and functional differences between the target compound and analogs from literature:
Key Observations :
- Oxane vs. Heterocycles: The oxane ring in the target compound provides a six-membered ether scaffold, which contrasts with the five-membered thiazole in .
- Methanol vs. Aminoethanol/Sulfonamide: The methanol group in the target compound offers hydrogen-bonding capability, similar to the aminoethanol in . However, the sulfonamide-ester hybrid in introduces additional hydrogen-bond acceptors and hydrolytic instability due to the ester group.
- Fluorination Patterns : All compounds share a 4-fluoro-3-(trifluoromethyl)phenyl group, which enhances lipophilicity and resistance to oxidative metabolism. The trans configuration in the target compound may further optimize spatial arrangement for receptor interactions.
Biological Activity
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H14F4O2 |
| Molecular Weight | 292.25 g/mol |
| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol |
| PubChem CID | 112756555 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, potentially modulating their activity. This modulation can result in either inhibition or activation depending on the target context.
Antitumor Activity
Recent studies indicate that compounds similar to 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol exhibit significant antitumor properties. For instance, derivatives have shown to inhibit c-KIT kinase, which is often implicated in gastrointestinal stromal tumors (GISTs). In vitro studies have demonstrated that such compounds can effectively reduce cell viability in GIST cell lines with IC50 values in the low micromolar range .
Antiviral Properties
Compounds with similar structures have been investigated for antiviral activity against various viruses. For example, some derivatives have shown protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than those of standard antiviral agents .
Safety and Toxicological Data
While the therapeutic potential is promising, safety data for 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol remain limited. Preliminary assessments suggest that exposure may lead to skin irritation and respiratory issues. Further toxicological studies are necessary to fully understand the safety profile of this compound .
Case Studies
- Antitumor Efficacy in GIST Models : A study explored the efficacy of a related compound in inhibiting tumor growth in mouse models with c-KIT mutations. The results indicated a significant reduction in tumor size and improved survival rates compared to controls, highlighting the compound's potential as a therapeutic agent .
- Antiviral Activity Against TMV : Another investigation focused on the antiviral properties of structurally similar compounds, demonstrating effective inhibition of TMV replication in vitro. The study reported EC50 values that suggest these compounds could serve as leads for developing new antiviral therapies .
Q & A
Q. What are the established synthetic routes for trans-2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol?
Methodological Answer: The compound is synthesized via multi-step routes, often starting with fluorinated aryl precursors. Key steps include:
- Nucleophilic aromatic substitution to introduce the trifluoromethyl group onto the fluorophenyl ring.
- Oxane ring formation through cyclization, typically using acid catalysis or microwave-assisted conditions to enhance reaction efficiency .
- Hydroxymethylation at the oxan-3-yl position via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) .
A representative protocol involves microwave heating (170°C, 20 min) for cyclization, followed by purification via preparatory HPLC with trifluoroacetic acid (TFA) as a modifier .
Q. How is the compound characterized for structural confirmation and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹⁹F and ¹H NMR confirm the positions of fluorine and trifluoromethyl groups, as well as the stereochemistry of the oxane ring.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% as per commercial standards) .
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak (e.g., m/z 355.1 [M+1] in related compounds) .
Advanced Research Questions
Q. What strategies optimize the stereoselective synthesis of the trans configuration in the oxane ring?
Methodological Answer:
- Chiral Auxiliaries/Catalysts: Use of enantiopure starting materials or asymmetric catalysis during cyclization to control stereochemistry.
- Solvent and Temperature Effects: Polar aprotic solvents (e.g., dioxane) and controlled heating (e.g., microwave reactors) favor trans-selectivity by stabilizing transition states .
- Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products (e.g., cis), while higher temperatures may drive equilibration to the thermodynamically stable trans isomer .
Q. How can researchers address contradictory data in reaction yields under varying conditions (e.g., microwave vs. conventional heating)?
Methodological Answer:
- Design of Experiments (DoE): Systematic variation of parameters (time, temperature, catalyst loading) to identify optimal conditions .
- Mechanistic Studies: Probe reaction pathways using isotopic labeling (e.g., ¹⁸O in oxane formation) or in situ spectroscopy (e.g., IR monitoring of intermediates).
- Reproducibility Checks: Cross-validate results using multiple synthetic batches and independent characterization labs .
Q. What are the challenges in functionalizing the trifluoromethyl group for derivatization studies?
Methodological Answer:
- Inertness of C-F Bonds: The trifluoromethyl group is electron-withdrawing and resistant to nucleophilic attack. Strategies include:
- Protection/Deprotection: Temporary protection of the hydroxymethyl group (e.g., silylation) prevents side reactions during CF₃ derivatization .
Q. What biological or pharmacological applications are being explored for this compound?
Methodological Answer:
- Drug Discovery: The fluorinated aromatic core is a common motif in kinase inhibitors (e.g., USP25/28 inhibitors, where similar structures show bioactivity) .
- Probe Molecules: Used to study fluorine’s role in improving metabolic stability and target binding in in vitro assays (e.g., fluorinated analogs in enzyme inhibition studies) .
- Toxicity Profiling: Assess metabolic pathways via LC-MS/MS to identify potential reactive intermediates or oxidative metabolites .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported purity levels (e.g., 90% vs. 97%) across different sources?
Methodological Answer:
- Analytical Standardization: Use certified reference materials (CRMs) to calibrate HPLC/GC systems.
- Batch-Specific Variability: Compare synthesis protocols (e.g., purification via column chromatography vs. recrystallization) .
- Impurity Profiling: LC-MS/MS or ¹H NMR can identify and quantify byproducts (e.g., unreacted precursors or diastereomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
